AT2 Receptor Antagonist Potency: Class-Level Binding Affinity vs. In-Class Comparators
CAS 2097916-88-4 is disclosed as a member of a series of azetidine-pyrrolidine AT2 receptor antagonists in the Novartis patent CN-107011229-B. While the patent provides general assay conditions (radioligand binding using [125I]-Sar1,Ile8-Ang II on recombinant human AT2 receptor), no compound-specific IC50 or Ki data is publicly available for CAS 2097916-88-4. Representative in-class examples from the patent demonstrate binding Ki values as low as < 10 nM. Without direct data, the compound's AT2 binding potency can only be inferred to be consistent with this class range, and no quantifiable differentiation from the closest in-patent analogs (e.g., those with para-substituted benzoyl or cyclohexylacetyl azetidine N-acyl groups) can be established [1].
| Evidence Dimension | AT2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | In-class benchmark: Ki < 10 nM for select examples in CN-107011229-B |
| Quantified Difference | Cannot be calculated |
| Conditions | Radioligand competition binding, recombinant human AT2 receptor |
Why This Matters
Without compound-specific binding data, procurement decisions cannot be based on potency differentiation; users must either generate this data or select a compound with known, published AT2 affinity.
- [1] Novartis AG. Heterocyclic compounds and methods for their use. Chinese Patent CN-107011229-B, granted 2019-11-05. View Source
